molecular formula C6H14ClNS B15323393 Azepane-4-thiolhydrochloride

Azepane-4-thiolhydrochloride

Cat. No.: B15323393
M. Wt: 167.70 g/mol
InChI Key: MBYJXOMPVGNUKO-UHFFFAOYSA-N
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Description

Azepane-4-thiolhydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring with a thiol (-SH) functional group at the 4-position and a hydrochloride salt. For instance, Hexahydro-1H-azepin-4-ol hydrochloride (a hydroxylated analog) has a molecular formula of C₆H₁₃NO·HCl and a molar mass of 151.63 g/mol .

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

azepane-4-thiol;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H

InChI Key

MBYJXOMPVGNUKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)S.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepane-4-thiolhydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation, substitution, reduction, and chlorination of cycloheximide . The reaction conditions are generally mild, and the process can be optimized for high yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar methods. The process involves the use of readily available raw materials and straightforward reaction steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Azepane-4-thiolhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Azepane-4-thiolhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azepane-4-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial in its role as an enzyme inhibitor and in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Functional Group Key Features References
Azepane-4-thiolhydrochloride C₆H₁₃NS·HCl (inferred) Thiol (-SH) Seven-membered ring with sulfur; potential for disulfide bond formation. N/A
Hexahydro-1H-azepin-4-ol hydrochloride C₆H₁₃NO·HCl Hydroxyl (-OH) Used in synthesis; storage at room temperature.
4-(Trifluoromethyl)Azepan-4-Ol Hydrochloride C₇H₁₂F₃NO·HCl Trifluoromethyl (-CF₃), -OH Enhanced lipophilicity; likely used in agrochemical or pharmaceutical research.
Memantine Hydrochloride C₁₂H₂₁N·HCl Amine (-NH₂) NMDA receptor antagonist; treats Alzheimer’s disease.
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl Phenolic -OH, amine Dual-action opioid (μ-opioid agonist + norepinephrine reuptake inhibitor).

Key Comparative Insights:

Functional Group Impact :

  • This compound’s thiol group distinguishes it from hydroxylated analogs (e.g., Hexahydro-1H-azepin-4-ol hydrochloride) . Thiols are more reactive, enabling participation in redox reactions or metal chelation, which may be advantageous in catalytic or therapeutic contexts.
  • The trifluoromethyl group in 4-(Trifluoromethyl)Azepan-4-Ol Hydrochloride enhances metabolic stability and membrane permeability, a common strategy in drug design .

Pharmacological Potential: While memantine and tapentadol hydrochlorides are clinically validated drugs targeting neurological pathways , this compound’s lack of reported bioactivity data limits direct therapeutic comparisons. However, its structure suggests possible applications in cysteine protease inhibition or heavy metal detoxification.

Synthetic Utility :

  • Azepane derivatives are frequently employed as intermediates. For example, 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride (CAS 1909306-29-1) is a building block in medicinal chemistry , highlighting the broader relevance of azepane-based hydrochlorides in organic synthesis.

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